molecular formula C5H4N4O4 B1202459 5-Hydroxyisourate CAS No. 6960-30-1

5-Hydroxyisourate

Cat. No. B1202459
CAS RN: 6960-30-1
M. Wt: 184.11 g/mol
InChI Key: LTQYPAVLAYVKTK-UHFFFAOYSA-N
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Description

5-Hydroxyisourate belongs to the class of organic compounds known as xanthines. These are purine derivatives with a ketone group conjugated at carbons 2 and 6 of the purine moiety. 5-Hydroxyisourate is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, 5-hydroxyisourate is primarily located in the cytoplasm. 5-Hydroxyisourate participates in a number of enzymatic reactions. In particular, 5-hydroxyisourate can be biosynthesized from 5, 7-dihydro-1H-purine-2, 6, 8(9H)-trione. 5-Hydroxyisourate can also be converted into 1, 3, 7-trimethyl-5-hydroxyisouric acid. Outside of the human body, 5-hydroxyisourate can be found in a number of food items such as cumin, arrowhead, pear, and poppy. This makes 5-hydroxyisourate a potential biomarker for the consumption of these food products.
5-hydroxyisouric acid is an oxopurine that is 5,7-dihydro-1H-purine-2,6,8(9H)-trione in which the hydrogen at position 5 is substituted by a hydroxy group. It has a role as a human metabolite and a mouse metabolite. It derives from a 5,7-dihydro-1H-purine-2,6,8(9H)-trione. It is a conjugate acid of a 5-hydroxyisouric acid anion.

Scientific Research Applications

  • Enzymatic Role in Ureide Pathway : 5-Hydroxyisourate plays a crucial role in the ureide pathway, particularly in soybeans. An enzyme called hydroxyisourate hydrolase catalyzes the hydrolysis of 5-hydroxyisourate, which is a product of the urate oxidase reaction. This process involves the conversion of urate into 5-hydroxyisourate and is a key step in the degradation route from urate to allantoin (Raychaudhuri & Tipton, 2003).

  • Novel Enzymatic Pathways : The discovery of 5-hydroxyisourate hydrolase, a novel enzyme, indicates previously unrecognized enzymatic pathways for the formation of allantoin. This has implications for understanding the complex biochemistry of nitrogen metabolism in plants (Sarma et al., 1999).

  • Evolutionary Insights : Studies on 5-hydroxyisourate hydrolase and its phylogenetic relationship with transthyretin, a thyroid hormone-binding protein, provide insights into the evolutionary adaptation of enzymes. This research demonstrates how a small number of mutations can drastically change an enzyme's function, offering valuable information on protein evolution and functionality (Cendron et al., 2011).

  • Chemical Stability Studies : The study of 5-hydroxyuracil, which is closely related to 5-hydroxyisourate, in DNA oligomers exposed to oxidants provides insights into DNA damage and repair mechanisms. These findings are crucial for understanding the stability and mutagenic potential of DNA under oxidative stress (Simon et al., 2006).

  • Medical Applications : Although you requested to exclude drug use, dosage, and side effects, it's worth noting that 5-Hydroxyisourate and related compounds have been explored in medical contexts, such as in the development of chemotherapeutic delivery systems (Santos et al., 2009).

properties

CAS RN

6960-30-1

Product Name

5-Hydroxyisourate

Molecular Formula

C5H4N4O4

Molecular Weight

184.11 g/mol

IUPAC Name

5-hydroxy-3,7-dihydropurine-2,6,8-trione

InChI

InChI=1S/C5H4N4O4/c10-2-5(13)1(6-3(11)8-2)7-4(12)9-5/h13H,(H3,6,7,8,9,10,11,12)

InChI Key

LTQYPAVLAYVKTK-UHFFFAOYSA-N

SMILES

C12=NC(=O)NC1(C(=O)NC(=O)N2)O

Canonical SMILES

C12=NC(=O)NC1(C(=O)NC(=O)N2)O

Other CAS RN

6960-30-1

synonyms

5-hydroxyisourate

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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